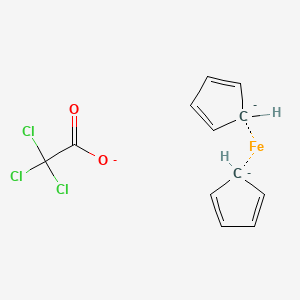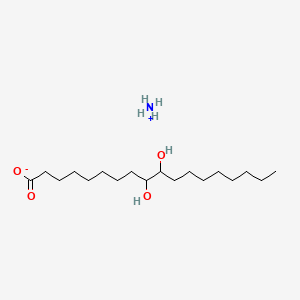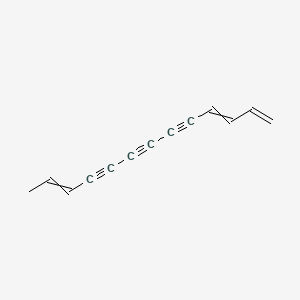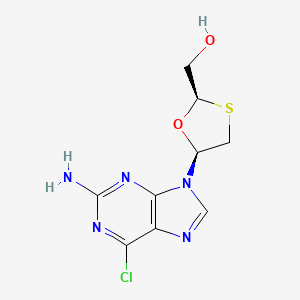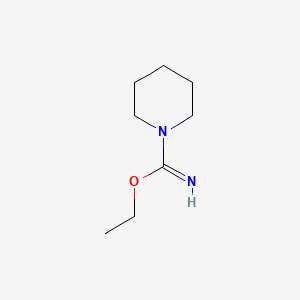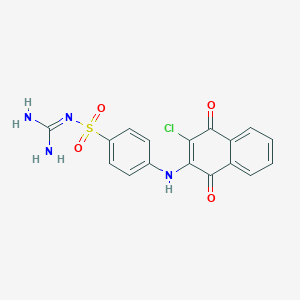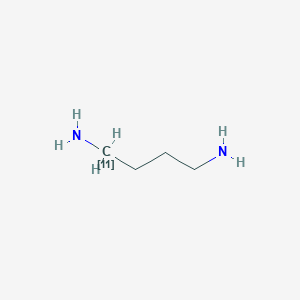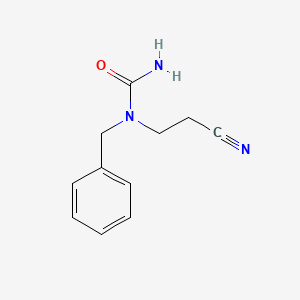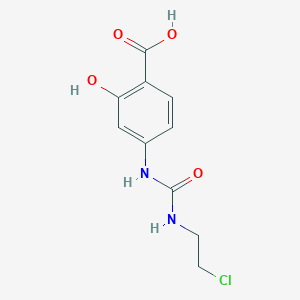
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide is a chemical compound known for its significant role in various scientific and medical applications. This compound is structurally related to folic acid derivatives and has been studied for its potential therapeutic properties, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide typically involves the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium iodide for alkylation, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of the intermediate product yields this compound .
Applications De Recherche Scientifique
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis .
Comparaison Avec Des Composés Similaires
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide is similar to other folic acid derivatives, such as methotrexate and aminopterin. it is unique in its specific structure and the particular pathways it affects . Similar compounds include:
Propriétés
Numéro CAS |
57963-43-6 |
|---|---|
Formule moléculaire |
C15H16N8O |
Poids moléculaire |
324.34 g/mol |
Nom IUPAC |
N-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N8O/c1-8(24)20-10-4-2-9(3-5-10)18-6-11-7-19-14-12(21-11)13(16)22-15(17)23-14/h2-5,7,18H,6H2,1H3,(H,20,24)(H4,16,17,19,22,23) |
Clé InChI |
FRUWZLKZIBPWRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


